molecular formula C16H17N5OS2 B2787555 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 886927-68-0

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2787555
CAS No.: 886927-68-0
M. Wt: 359.47
InChI Key: URDPJGFJFUKDRL-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a thiophen-2-yl substituent at position 5 of the triazole ring and a 2,5-dimethylphenyl group attached via the acetamide moiety. Its structure combines a sulfur-rich triazole-thioether core with aromatic and heterocyclic components, which are critical for modulating biological activity, solubility, and metabolic stability . This compound has been synthesized via nucleophilic substitution of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-10-5-6-11(2)12(8-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDPJGFJFUKDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses. By inhibiting 5-LOX, the compound can potentially modulate these responses.

Biochemical Pathways

By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway, reducing the production of leukotrienes. Leukotrienes are involved in various inflammatory responses, including bronchoconstriction, vascular permeability, and leukocyte chemotaxis. Therefore, the compound’s action can potentially alleviate symptoms associated with conditions like asthma, allergic rhinitis, and other inflammatory diseases.

Result of Action

The inhibition of 5-LOX by the compound leads to a decrease in leukotriene production. This can result in reduced inflammation and alleviation of symptoms in diseases where leukotrienes play a key role. Further in-depth studies are needed to confirm these effects and to fully understand the compound’s therapeutic potential.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target cells or tissues.

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry and pharmacology, exhibiting properties such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H16N4S
  • Molecular Weight : 284.38 g/mol
  • IUPAC Name : this compound

This structure features a triazole ring connected to a thiophenyl group and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole core can inhibit the growth of various bacteria and fungi. For instance:

  • Antifungal Activity : Triazoles are commonly used in antifungal therapies. In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against Candida species and Aspergillus spp. .

Anticancer Activity

Triazole derivatives have demonstrated promising anticancer properties. The compound has been evaluated for its antiproliferative effects on several cancer cell lines:

  • Cell Viability Assays : Studies employing MTT assays reveal that compounds structurally related to this compound show reduced viability in human melanoma (A375) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .

The biological mechanisms underlying the activity of triazole derivatives often involve:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for cell survival and proliferation. For example, they may inhibit cytochrome P450 enzymes involved in sterol synthesis in fungi.
  • Apoptosis Induction : Some studies suggest that triazoles can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Case Studies

  • Anticancer Efficacy Study : A study demonstrated that a related triazole derivative exhibited cytotoxicity against human cancer cell lines with an emphasis on its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial potential of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain modifications to the triazole ring enhanced activity against resistant strains .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AntifungalCandida albicans12.5
AnticancerA375 (Melanoma)15.0
AnticancerT47D (Breast)27.3

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives, including the compound of interest, have shown significant antimicrobial properties. Research indicates that triazole-based compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting the synthesis of ergosterol in fungal cell membranes, which is crucial for their survival. Studies have demonstrated that derivatives of triazoles exhibit potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antibacterial Screening
A study conducted on a series of triazole derivatives revealed that those containing thiophene rings had enhanced antibacterial activity compared to their non-thiophene counterparts. The incorporation of the thiophen-2-yl moiety in the structure of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide significantly contributed to its effectiveness against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Triazole derivatives have been implicated in various pathways leading to cancer cell apoptosis. The presence of the thiophene moiety is believed to enhance the interaction with cellular targets involved in cancer proliferation.

Case Study: Cancer Cell Line Studies
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells . Further research is required to elucidate the specific pathways through which this compound exerts its effects.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of triazole derivatives have highlighted their potential in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and provide antioxidant effects makes it a candidate for further exploration in neuropharmacology.

Case Study: Stress-Protective Effects
A study examined the stress-protective effects of sodium 2-{[4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate (a derivative of the compound) on animal models. The results indicated improvements in behavioral parameters and physiological responses under stress conditions, suggesting a potential application in managing anxiety and depression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include condensation and thiolation processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity of the synthesized compound .

Summary Table of Applications

Application Area Description Evidence/Case Studies
AntimicrobialEffective against bacterial strains and fungiStudies showing inhibition of Staphylococcus aureus and Candida albicans
AnticancerInduces apoptosis in cancer cellsIn vitro studies on breast and colon cancer cell lines
NeuroprotectiveModulates neurotransmitter levels; antioxidant effectsAnimal studies indicating stress-protective effects

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides. Key structural variations among analogues include:

Compound R1 (Triazole Substituent) R2 (Acetamide Substituent) Key Modifications Biological Activity
Target Compound Thiophen-2-yl 2,5-Dimethylphenyl Amino group at C4, thioether linkage Not explicitly reported in evidence
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Varied aryl groups Oxygen-containing furan vs. sulfur in thiophene Anti-exudative activity (47% inhibition)
2-{[4-(3-Methylphenyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-(trifluoromethyl)phenyl)acetamide 3-Methylphenyl + p-tolylthio 2-(Trifluoromethyl)phenyl Bulky trifluoromethyl group Lipophilicity increased; activity unreported
N-Substituted-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides Pyridin-4-yl Varied N-aryl groups Pyridine ring for enhanced π-stacking Antimicrobial (MIC: 12.5–50 µg/mL)

Key Observations :

  • Thiophene vs. Furan : The thiophene ring in the target compound provides greater electron density and metabolic stability compared to furan analogues, which may enhance receptor binding in sulfur-dependent enzymes .
  • Amino Group: The C4 amino group in the target compound facilitates hydrogen bonding, a feature absent in ethyl- or allyl-substituted triazoles (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives ).
  • Acetamide Substituents : The 2,5-dimethylphenyl group balances hydrophobicity and steric effects, whereas electron-withdrawing groups (e.g., trifluoromethyl ) or pyridine rings in analogues improve target affinity but may reduce solubility.
Pharmacological and Computational Insights
  • Anti-exudative Activity : Furan-based analogues (e.g., 3.1–3.21) showed 47% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s thiophene moiety may improve potency due to stronger hydrophobic interactions.
  • Antimicrobial Activity : Pyridine-containing derivatives (e.g., KA3, KA14) exhibited MIC values as low as 12.5 µg/mL against S. aureus and E. coli , suggesting that the target compound’s dimethylphenyl group could similarly enhance membrane penetration.

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